Chiral sec-Butyl Group vs. Linear n-Butyl Group: Impact on Molecular Descriptors
(butan-2-yl)(1H-imidazol-2-ylmethyl)amine possesses a calculated partition coefficient (LogP) of 1.30 , distinguishing it from its linear n-butyl analog, N-((1H-imidazol-2-yl)methyl)butan-1-amine, which is predicted to have a higher LogP due to the unbranched alkyl chain. This difference, while seemingly minor, influences membrane permeability and non-specific binding . The target compound also has 2 hydrogen bond donors (HBD) and 2 acceptors (HBA) and 4 rotatable bonds , in contrast to the n-butyl analog which shares the same count. The key differentiator is the sec-butyl group's steric and stereochemical profile, which provides a distinct three-dimensional shape, impacting interactions with chiral biological targets . The presence of a chiral center at the sec-butyl carbon (Cahn-Ingold-Prelog priority) offers an additional handle for asymmetric synthesis and enantioselective recognition, a feature absent in achiral linear alkyl analogs.
| Evidence Dimension | Lipophilicity (Calculated LogP) and Structural Features |
|---|---|
| Target Compound Data | LogP = 1.30; HBD=2; HBA=2; Rotatable Bonds=4; Contains chiral sec-butyl group |
| Comparator Or Baseline | N-((1H-imidazol-2-yl)methyl)butan-1-amine (linear n-butyl analog): LogP > 1.30 (predicted); achiral; HBD=2; HBA=2; Rotatable Bonds=4 |
| Quantified Difference | LogP differential (predicted ~0.1-0.3 units); Introduction of a stereocenter. |
| Conditions | Computational chemistry predictions based on molecular structure (e.g., SMILES: CCC(C)NCc1ncc[nH]1) . |
Why This Matters
For medicinal chemistry, this chiral and lipophilicity differentiation enables precise tuning of ADME properties and the exploration of enantioselective pharmacology, which cannot be achieved with achiral linear analogs.
